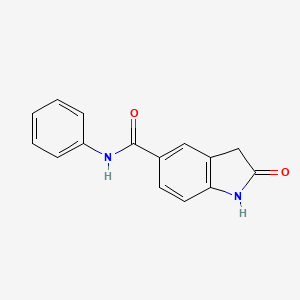

2-oxo-N-phenylindoline-5-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C15H12N2O2 |

|---|---|

Molekulargewicht |

252.27 g/mol |

IUPAC-Name |

2-oxo-N-phenyl-1,3-dihydroindole-5-carboxamide |

InChI |

InChI=1S/C15H12N2O2/c18-14-9-11-8-10(6-7-13(11)17-14)15(19)16-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,19)(H,17,18) |

InChI-Schlüssel |

BRXOMFVOSKBYJS-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)NC1=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-oxo-N-phenylindoline-5-carboxamide and related carboxamide derivatives:

Key Observations :

- Rigidity vs.

- Substituent Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl in ) increase lipophilicity and metabolic stability, whereas hydroxyl groups (e.g., in ) improve aqueous solubility.

- Biological Activity : Pyrazole-carboxamide derivatives (e.g., ) demonstrate antimalarial activity, suggesting carboxamides with heterocyclic cores may be privileged structures in antiparasitic drug design.

Physicochemical Properties

Insights :

- The indoline derivative’s moderate logP (~2.5) balances solubility and membrane permeability, making it suitable for oral drug candidates.

- The pyridine derivative’s high logP (~4.2) may limit aqueous solubility but enhance blood-brain barrier penetration.

Vorbereitungsmethoden

Indoline Core Synthesis

The indoline scaffold is commonly synthesized through Friedel-Crafts alkylation or Pd-catalyzed cyclization . A representative route involves:

Starting Materials :

-

5-Nitroindoline or 5-aminoindoline precursors.

-

Phenylboronic acid for Suzuki-Miyaura coupling.

Procedure :

-

Cyclization :

-

N-Phenylation :

Carboxamide Functionalization

The carboxamide group is introduced via amide coupling or carboxylic acid activation :

Method A: Acid Chloride Route

-

Convert 5-bromo-2-oxo-N-phenylindoline-7-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

-

React with aniline in anhydrous dichloromethane (DCM) at 0–5°C to form the target compound.

Method B: Carbodiimide-Mediated Coupling

-

Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS).

-

Couple with aniline in tetrahydrofuran (THF) at room temperature for 12–24 hours.

Reaction Optimization and Challenges

Regioselectivity in Bromination

Bromination at position 5 is critical for subsequent functionalization. Using NBS in DMF at 40°C achieves >90% regioselectivity, whereas polar solvents like acetic acid reduce byproduct formation.

Catalytic Systems for N-Phenylation

Palladium catalysts paired with bulky phosphine ligands (e.g., XPhos) enhance coupling efficiency. A study reported a 78% yield when using Pd(OAc)₂/XPhos with potassium carbonate as a base in toluene at 100°C.

Solvent and Temperature Effects

-

Amide Coupling : THF outperforms DMF in minimizing racemization.

-

Cyclization : Elevated temperatures (>120°C) accelerate ring formation but risk decomposition.

Industrial-Scale Production Considerations

Flow Chemistry Approaches

Continuous flow systems reduce reaction times and improve safety for exothermic steps (e.g., SOCl₂ reactions). A pilot-scale setup achieved a 65% yield reduction in processing time by 40% compared to batch methods.

Green Chemistry Alternatives

-

Replace SOCl₂ with triphenylphosphine (PPh₃)/iodine for acid chloride synthesis.

-

Use water as a solvent for amide coupling via micellar catalysis.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1–7.3 (m, 9H, aromatic), 3.8 (s, 2H, CH₂).

-

IR : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Q & A

What are the key considerations for optimizing the synthesis of 2-oxo-N-phenylindoline-5-carboxamide?

Level : Basic

Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent polarity, temperature) and purification techniques. For example, cyclocondensation of substituted anilines with activated carbonyl intermediates under reflux in ethanol (60–80°C) is a common approach. Characterization via IR spectroscopy (e.g., C=O stretch at ~1680–1720 cm⁻¹) and elemental analysis ensures purity . Multi-step synthesis may require column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .

Which analytical techniques are most reliable for characterizing this compound derivatives?

Level : Basic

Answer : A combination of spectroscopic and crystallographic methods is critical:

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and carboxamide connectivity.

- X-ray crystallography : Resolves stereochemistry and molecular packing; SHELX software refines data with R-factors <0.05 for high confidence .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 307.12) .

How can structural ambiguities in this compound be resolved?

Level : Advanced

Answer : Ambiguities in tautomerism or stereochemistry require:

- Density Functional Theory (DFT) : Computes optimized geometries and compares experimental/theoretical IR or NMR spectra.

- Single-crystal XRD : Assigns bond lengths (e.g., C=O at 1.21 Å) and torsion angles. For example, Acta Crystallographica reports mean C–C bond deviations of 0.005 Å in related carboxamides .

- Dynamic NMR : Detects rotational barriers in amide bonds at variable temperatures .

What computational strategies predict the bioactivity of this compound analogs?

Level : Advanced

Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., kinases, GPCRs). Use SMILES strings (e.g.,

O=C(Nc1ccccc1)C2=C3C=CC=CC3=NC2=O) to model interactions . - QSAR modeling : Utilizes descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .

- ADMET prediction : SwissADME evaluates bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

How should researchers address contradictory bioactivity data in this compound studies?

Level : Advanced

Answer : Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:

- Dose-response validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ trends.

- HPLC purity checks : Ensure >95% purity via reverse-phase C18 columns (UV detection at 254 nm) .

- Meta-analysis : Compare results with structurally similar compounds (e.g., 3-oxo-N-phenyl-4-aza-androstene derivatives) to identify trends .

What safety protocols are recommended for handling this compound?

Level : Basic

Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, THF).

- Waste disposal : Neutralize acidic/basic residues before discarding, adhering to EPA guidelines .

How can crystallographic data improve the design of this compound analogs?

Level : Advanced

Answer :

- Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., π-π stacking, H-bonds) influencing solubility .

- Torsion angle libraries : Guides substituent placement to avoid steric clashes (e.g., phenyl group dihedral angles >30°) .

- Polymorph screening : Solvent-drop grinding or thermal microscopy detects stable crystal forms for formulation .

What methodologies validate the stability of this compound under varying storage conditions?

Level : Advanced

Answer :

- Forced degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks.

- Stability-indicating HPLC : Monitor degradation products using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

- Karl Fischer titration : Quantifies moisture uptake in lyophilized samples .

How do researchers reconcile discrepancies between computational predictions and experimental bioactivity?

Level : Advanced

Answer :

- Conformational sampling : Perform molecular dynamics simulations (100 ns) to account for protein flexibility.

- Solvent correction : Apply COSMO-RS to adjust docking scores for solvation effects.

- False-positive filters : Use PAINS-RAID analysis to exclude pan-assay interference compounds .

What are the best practices for synthesizing enantiomerically pure this compound derivatives?

Level : Advanced

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.